molecular formula C13H9Cl2NO3S2 B2999065 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 1261158-90-0

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B2999065
CAS No.: 1261158-90-0
M. Wt: 362.24
InChI Key: NYFNZROPRHZBME-WMZJFQQLSA-N
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Description

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a useful research compound. Its molecular formula is C13H9Cl2NO3S2 and its molecular weight is 362.24. The purity is usually 95%.
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Properties

IUPAC Name

2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3S2/c1-6(12(18)19)16-11(17)10(21-13(16)20)4-7-2-3-8(14)5-9(7)15/h2-6H,1H3,(H,18,19)/b10-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFNZROPRHZBME-WMZJFQQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative known for its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring and a dichlorophenyl moiety, contributing to its unique biological properties. Its molecular formula is C18H14Cl2N2O3S2C_{18}H_{14}Cl_2N_2O_3S^2 with a molecular weight of approximately 392.34 g/mol.

PropertyValue
Molecular FormulaC18H14Cl2N2O3S2
Molecular Weight392.34 g/mol
Log P (octanol/water)2.29
SolubilityHigh in organic solvents

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It may interact with molecular targets such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in metabolic regulation and inflammation.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness at concentrations ranging from 1 to 100 µM.

Cytotoxicity and Antitumor Effects

In vitro evaluations using different cancer cell lines have shown that the compound has varying cytotoxic effects. For instance, the half-maximal inhibitory concentration (IC50) values were found to be:

Cell LineIC50 (µM)
K562 (leukemia)83.20
MCF7 (breast cancer)>100
HeLa (cervical cancer)>100

These results suggest that while the compound demonstrates some cytotoxicity, it may not be as potent as established chemotherapeutics like doxorubicin.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

A notable study by Konechnyi et al. (2021) explored the immunological effects of thiazolidinone derivatives, including the target compound, highlighting its potential in modulating immune responses in laboratory animals.

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound has high gastrointestinal absorption but does not readily cross the blood-brain barrier. It is also noted as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which could influence drug metabolism.

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